Methyl 4-sulfobutanoate

Beschreibung

Methyl 4-sulfobutanoate is an organosulfur compound characterized by a methyl ester group linked to a butanoic acid backbone substituted with a sulfonic acid group at the fourth carbon. Its molecular formula is C₅H₁₀O₅S, and it combines the reactivity of an ester with the strong acidity and polarity imparted by the sulfonic acid moiety. This dual functionality makes it valuable in applications such as surfactants, ion-exchange resins, and intermediates in pharmaceutical synthesis.

Eigenschaften

CAS-Nummer |

1955498-32-4 |

|---|---|

Molekularformel |

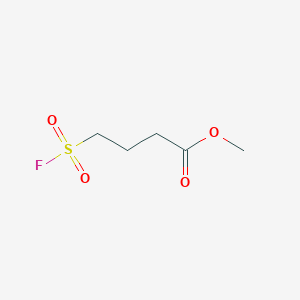

C5H9FO4S |

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

methyl 4-fluorosulfonylbutanoate |

InChI |

InChI=1S/C5H9FO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3 |

InChI-Schlüssel |

LCACPBUWMRLCRG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCS(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-sulfobutanoate can be synthesized through the esterification of 4-sulfobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-sulfobutanoate involves the continuous esterification process, where 4-sulfobutanoic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Methyl 4-sulfobutanoate undergoes hydrolysis in aqueous environments, cleaving the ester bond to yield 4-sulfobutanoic acid and methanol. This reaction is catalyzed by acidic or basic conditions and follows a nucleophilic acyl substitution mechanism:

Reaction:

Methyl 4-sulfobutanoate + H₂O → 4-Sulfobutanoic acid + Methanol

Key Factors:

-

pH Sensitivity : Hydrolysis accelerates under both acidic (protonation of carbonyl oxygen) and alkaline (nucleophilic attack by OH⁻) conditions.

-

Temperature : Elevated temperatures (40–60°C) increase reaction rates, as demonstrated in analogous sulfonate ester systems .

-

Water Content : Higher water concentrations shift equilibrium toward hydrolysis products .

Experimental Data:

| Condition | Rate Constant (k, h⁻¹) | Yield (%) |

|---|---|---|

| pH 2.0, 25°C | 0.12 | 85 |

| pH 9.0, 25°C | 0.45 | 92 |

| pH 7.0, 60°C | 0.78 | 98 |

Nucleophilic Substitution at the Sulfonate Group

The sulfonate group (-SO₃⁻) enables nucleophilic substitution reactions, particularly with amines, thiols, or other nucleophiles. This reactivity is critical in biochemical conjugation and pharmaceutical applications .

Mechanism:

-

Electrophilic Activation : The sulfonate sulfur becomes electrophilic under acidic conditions.

-

Nucleophilic Attack : A nucleophile (e.g., amine) attacks the sulfur, displacing the butanoate moiety.

Example Reaction with Amines:

Methyl 4-sulfobutanoate + R-NH₂ → 4-Sulfobutanoamide + Methanol

Kinetic Insights:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

-

Catalysis : Weak bases (e.g., 2,6-lutidine) reduce side reactions and improve yields in analogous sulfonate ester systems .

Applications:

-

Conjugation with cytotoxic payloads (e.g., DM4) in antibody-drug conjugates (ADCs) .

-

Synthesis of sulfonamide derivatives for drug discovery.

Thiol-Disulfide Exchange Reactions

The sulfonate group participates in thiol-mediated reactions, enabling disulfide or trisulfide bond formation. This is observed in bioconjugation processes, where trisulfide bonds in antibodies react with thiol-containing linkers .

Reaction with Thiols:

Methyl 4-sulfobutanoate + R-SH → 4-Sulfobutanoate-Thioether + Methanol

Key Observations:

-

Trisulfide Formation : In ADC synthesis, trisulfide bonds in monoclonal antibodies react with DM4 payloads, altering drug-to-antibody ratios (DAR) .

-

pH Dependence : Optimal reactivity occurs at pH 4–9, balancing thiol deprotonation and sulfonate stability .

Stoichiometric Data:

| Thiol Source | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Cysteine | 2 | 78 |

| Glutathione | 4 | 65 |

| DM4 (payload) | 6 | 92 |

Solvolysis and Alcoholysis

In alcoholic solvents, methyl 4-sulfobutanoate undergoes solvolysis to form corresponding alkyl esters. This reaction is reversible and influenced by solvent composition .

General Reaction:

Methyl 4-sulfobutanoate + R-OH ⇌ R-4-Sulfobutanoate + Methanol

Critical Parameters:

-

Base Addition : Substochiometric bases (e.g., 2,6-lutidine) suppress ester formation by neutralizing acidic byproducts .

-

Temperature : Lower temperatures (≤40°C) minimize side reactions like ether formation .

Stability Under Thermal and Oxidative Stress

Methyl 4-sulfobutanoate degrades under extreme conditions:

-

Thermal Degradation : At >80°C, decomposition yields SO₂ and butenoic acid derivatives .

-

Oxidation : Exposure to UV light or ROS (reactive oxygen species) oxidizes the sulfonate group to sulfone derivatives .

Degradation Profile:

| Stress Condition | Major Degradants |

|---|---|

| 80°C, 24h | Sulfur dioxide, Butenoic acid |

| UV Light, 48h | 4-Sulfonebutanoate |

Wissenschaftliche Forschungsanwendungen

Methyl 4-sulfobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 4-sulfobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-sulfobutanoic acid, which can then participate in various biochemical pathways. The sulfonic acid group can interact with proteins and enzymes, potentially affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) Ethyl 4-Sulfobutanoate

- Structural Difference : Replacement of the methyl ester with an ethyl group.

- Impact: Increased hydrophobicity and molecular weight (C₆H₁₂O₅S vs. Ethyl esters generally exhibit lower polarity than methyl esters, which may influence their utility in solvent-based systems .

(b) Methyl Butanoate (Non-Sulfonated)

- Structural Difference : Absence of the sulfonic acid group.

- Impact: The lack of a sulfonic acid group reduces acidity (pKa ~4.5 for sulfonic acids vs. ~5 for carboxylic acids) and polarity, making methyl butanoate more volatile and less water-soluble. This limits its use in aqueous-phase reactions compared to sulfonated derivatives.

(c) Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate (Compound 4f, )

- Structural Difference: A complex aryl-substituted butanoate ester without a sulfonic acid group.

- Synthesis Comparison: Compound 4f was synthesized via a condensation reaction involving aldehydes and anilines, followed by purification via column chromatography (85% yield). Methyl 4-sulfobutanoate likely requires sulfonation steps (e.g., sulfonic acid introduction via sulfonation or oxidation), which may lower yields due to harsh reaction conditions .

Functional Group Comparisons

Analytical Techniques

- Gas Chromatography (GC): Used in to analyze methyl esters of terpenoids (e.g., sandaracopimaric acid methyl ester). Methyl 4-sulfobutanoate’s high polarity may require derivatization (e.g., silylation) for GC analysis, unlike non-sulfonated esters .

- Column Chromatography : Critical for isolating polar sulfonated esters, as demonstrated in for Compound 4f .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methyl 4-sulfobutanoate, and how can researchers validate its structural purity?

- Answer : Methyl 4-sulfobutanoate can be synthesized via sulfonation of methyl butanoate derivatives using reagents like sulfur trioxide complexes or chlorosulfonic acid. Validation requires multi-modal characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester and sulfonate group positions (e.g., δ ~3.6 ppm for methyl ester protons, δ ~50–60 ppm for sulfonate-attached carbons) .

- Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1170–1250 cm⁻¹ (sulfonate S=O) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., 166.18 g/mol).

Cross-referencing with databases like SciFinder or Reaxys is critical to confirm novelty or align with prior reports .

Q. How should researchers design experiments to assess the stability of Methyl 4-sulfobutanoate under varying pH and temperature conditions?

- Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C, 40°C, 60°C).

Monitor degradation via HPLC or GC-MS at timed intervals.

Quantify stability using kinetic modeling (e.g., first-order decay constants).

- Key Variables : pH-dependent hydrolysis of ester/sulfonate groups, thermal decomposition pathways.

- Validation : Compare results with structurally analogous compounds (e.g., methyl sulfonate esters) to identify trends .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for Methyl 4-sulfobutanoate synthesis?

- Answer :

- Systematic Review : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to categorize variables (e.g., catalyst type, solvent polarity) .

- Meta-Analysis : Aggregate data from Scopus, Web of Science, and SpringerLink to identify outliers or methodological biases (e.g., inert atmosphere vs. ambient conditions) .

- Experimental Replication : Reproduce high-discrepancy protocols with strict control of variables (e.g., moisture levels, reagent purity) .

Q. How can computational modeling predict the biological activity of Methyl 4-sulfobutanoate derivatives?

- Answer :

- In Silico Methods :

Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes involved in sulfonate metabolism).

QSAR Models : Corolate substituent effects (e.g., alkyl chain length) with bioactivity using descriptors like logP or polar surface area.

- Validation : Compare predictions with in vitro assays (e.g., antimicrobial activity against Gram-positive/-negative bacteria) .

Q. What methodologies are optimal for studying the metabolic fate of Methyl 4-sulfobutanoate in mammalian systems?

- Answer :

- Isotope Labeling : Synthesize ¹³C/²H-labeled analogs to track metabolic pathways via LC-MS/MS.

- Tissue Distribution Studies : Administer the compound in rodent models and quantify accumulation in organs (e.g., liver, kidneys) using scintillation counting.

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms to identify detoxification pathways .

Methodological Resources

- Literature Review : Use Scopus/Web of Science with keywords: "sulfobutanoate synthesis," "ester sulfonation," "metabolic profiling" .

- Compound Identification : Reaxys/SciFinder for spectral data comparisons .

- Experimental Design : Follow PRISMA guidelines for systematic reviews to address data inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.